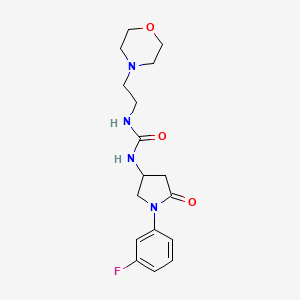

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 3-fluorophenyl group and a 2-morpholinoethyl side chain. The pyrrolidinone ring (5-oxopyrrolidin-3-yl) introduces structural rigidity, while the 3-fluorophenyl moiety provides electron-withdrawing properties that may enhance binding interactions in biological systems. Its synthesis likely involves coupling reactions between isocyanates and amines, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN4O3/c18-13-2-1-3-15(10-13)22-12-14(11-16(22)23)20-17(24)19-4-5-21-6-8-25-9-7-21/h1-3,10,14H,4-9,11-12H2,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDJKPPNFNRUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a fluorobenzene derivative in the presence of a strong base.

Attachment of the Morpholinoethyl Urea Moiety: The final step involves the attachment of the morpholinoethyl urea moiety through a urea formation reaction. This can be achieved by reacting the intermediate with a suitable isocyanate or carbamate under mild conditions.

Industrial Production Methods

Industrial production of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity and modulate biochemical pathways.

Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering signaling cascades that lead to various cellular responses.

Pathway Modulation: It can influence cellular pathways by interacting with key proteins and altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s pyrrolidinone core distinguishes it from thiazole-based derivatives (e.g., 8a) and simpler aryl-urea scaffolds (e.g., S18). The pyrrolidinone’s rigidity may enhance target selectivity compared to flexible linkers in S18 . Thiazole-containing analogs (e.g., 8a–8c) exhibit higher molecular weights (~360–412 Da) due to the heterocyclic ring and halogenated side chains .

Substituent Effects: The 3-fluorophenyl group in the target compound is shared with 8a and patent derivatives. Fluorine’s electron-withdrawing nature may improve binding affinity in enzyme inhibition, as seen in analogs with trifluoromethoxy groups (e.g., Patent compounds) . Morpholinoethyl groups (target, S18, S19) enhance solubility and mimic tertiary amines in receptor interactions, whereas hydroxymethyl (Patent) or chloromethyl (8a–8c) groups may alter pharmacokinetics .

Synthetic Yields: Thiazole derivatives (8a–8c) exhibit moderate yields (50–58%), suggesting challenges in coupling chloromethyl-thiazole intermediates . The target compound’s yield is unreported but may require specialized steps for pyrrolidinone formation.

Functional and Pharmacological Implications

Electron-Withdrawing Groups :

- Fluorine and trifluoromethoxy substituents (target, Patent ) improve metabolic stability and binding to hydrophobic pockets. Chlorine/bromine analogs (8b , 8c , Patent ) may offer stronger halogen bonding but with increased steric hindrance .

Morpholinoethyl vs. Hydroxymethyl: Morpholinoethyl’s cyclic ether and amine groups enable hydrogen bonding and cation-π interactions, whereas hydroxymethyl (Patent) provides a polar but less basic moiety. This difference may influence target specificity in kinase or GPCR inhibition .

Pyrrolidinone vs. However, thiazoles may confer antimicrobial activity via metal chelation .

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a synthetic organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorophenyl group, a pyrrolidinone ring, and a morpholinoethyl urea moiety, allows for diverse biological interactions. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholinoethyl)urea |

| Molecular Formula | C18H25FN4O3 |

| Molecular Weight | 348.41 g/mol |

| CAS Number | 894027-03-3 |

The biological activity of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, potentially modulating their activity and influencing various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that similar compounds with pyrrolidinone structures often demonstrate anticancer properties. The unique electronic properties of the fluorophenyl group may enhance cytotoxic effects against cancer cell lines by inhibiting key growth pathways.

Neuroprotective Effects

The morpholinoethyl moiety suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Recent studies have explored the efficacy of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea in various experimental settings:

- In Vitro Assays : In vitro studies demonstrated that the compound inhibited cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.

- Pharmacokinetics : Research on the pharmacokinetics of similar compounds indicates favorable absorption and distribution characteristics, which may translate to effective therapeutic profiles.

- Toxicity Studies : Preliminary toxicity assessments suggest a favorable safety profile, although further studies are warranted to fully understand its toxicological implications.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea | Chlorine substitution instead of fluorine | Similar anticancer properties |

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea | Different phenyl substitution | Enhanced neuroprotective effects |

Q & A

Q. What are the key synthetic routes for preparing 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea?

Methodological Answer: The synthesis typically involves three stages:

- Pyrrolidinone Core Formation : Cyclization of γ-aminobutyric acid derivatives or ketones with amines under acidic/basic conditions (e.g., HCl/NaOH catalysis) .

- Fluorophenyl Introduction : Friedel-Crafts acylation using 3-fluorobenzoyl chloride and AlCl₃ as a Lewis acid .

- Morpholinoethyl-Urea Coupling : Reacting the intermediate with 2-morpholinoethyl isocyanate in anhydrous DMF at 60–80°C .

Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) .

Q. How is structural characterization of this compound performed?

Methodological Answer:

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to measure IC₅₀ values .

- Apoptosis Markers : Western blot for caspase-3/9 and PARP cleavage in treated vs. control cells .

Q. How is solubility and stability optimized for in vitro studies?

Methodological Answer:

- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell media (≤0.1% DMSO final) .

- Stability : HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24–48 hours; adjust buffers (e.g., citrate for acidic stability) .

Q. What computational tools predict its pharmacokinetic properties?

Methodological Answer:

- SwissADME : Estimates LogP (~2.5–3.5), topological polar surface area (~90–100 Ų), and blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulates binding to targets (e.g., kinases) using GROMACS or AMBER .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact target selectivity?

Methodological Answer:

Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular activity?

Methodological Answer:

Q. How is in vivo efficacy validated while addressing metabolic limitations?

Methodological Answer:

- PK/PD Modeling : Administer 10–50 mg/kg (oral/IP) in murine models; measure plasma half-life (t₁/₂) and AUC via LC-MS .

- Prodrug Design : Introduce acetyl-protected morpholine (logP reduction from 3.1 to 1.8) to enhance bioavailability .

- Tissue Distribution : Radiolabeled compound (¹⁴C) autoradiography quantifies tumor vs. healthy tissue uptake .

Q. What crystallographic techniques elucidate binding modes with biological targets?

Methodological Answer:

- Co-crystallization : Soak TRKA kinase domain (2.0 Å resolution) with 10 mM compound; solve structure via SHELX .

- Electron Density Maps : Identify key interactions (e.g., urea NH with Glu590, morpholine O with Asp668) .

- Mutagenesis : Validate binding via alanine scanning (e.g., Glu590Ala reduces potency 100-fold) .

Q. How are data discrepancies between in silico predictions and experimental results addressed?

Methodological Answer:

- Force Field Optimization : Adjust AMBER parameters for urea torsional angles to better fit experimental conformers .

- Solvent Effects : Re-run MD simulations with explicit water molecules to account for hydrophobic collapse .

- Experimental Validation : Synchrotron XRD resolves ligand-induced protein conformational changes missed in docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.